Lophenol structure and chemical properties
Lophenol structure and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, and biological significance of lophenol. It includes detailed information on its role in critical biosynthetic pathways, experimental protocols for its study, and a summary of its key chemical data.
Lophenol: Structure and Identification
Lophenol, also known as 4α-methyl-5α-cholest-7-en-3β-ol, is a tetracyclic triterpenoid and a key intermediate in the biosynthesis of sterols in both plants and mammals.[1]
Chemical Structure:
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Chemical Formula: C₂₈H₄₈O
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IUPAC Name: (3S,4S,5S,9R,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol[2][3]
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ChEBI ID: 18378[2]
The structure of lophenol is characterized by a cholestane skeleton with a hydroxyl group at the C-3 position, a methyl group at the C-4 position in the alpha configuration, and a double bond between C-7 and C-8.
Chemical and Physical Properties of Lophenol
A summary of the key chemical and physical properties of lophenol is presented in the table below. This data is essential for its extraction, purification, and characterization.
| Property | Value | Reference |
| Molecular Weight | 400.7 g/mol | [2][3] |
| Appearance | Solid powder | |
| Melting Point | 149-151 °C | [4] |
| Boiling Point | Not available | [4] |
| Solubility | Soluble in DMSO | |
| logP | 7.634 | [3] |
| pKa | Not available | [4] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Rotatable Bond Count | 5 | [3] |
Biological Significance: Role in Sterol Biosynthesis
Lophenol is a critical metabolic intermediate in two major biosynthetic pathways: the plant sterol biosynthesis pathway and the mammalian Kandutsch-Russell pathway for cholesterol synthesis.
Plant Sterol Biosynthesis Pathway
In plants, sterol biosynthesis proceeds via cycloartenol.[5] Lophenol is a key intermediate in the conversion of cycloartenol to various phytosterols, such as campesterol and sitosterol. The pathway involves a series of demethylations, isomerizations, and reductions.
Mammalian Cholesterol Biosynthesis (Kandutsch-Russell Pathway)
In mammals, cholesterol is synthesized via two main pathways, the Bloch and the Kandutsch-Russell pathways, which diverge after the formation of lanosterol.[6][7] The Kandutsch-Russell pathway is characterized by the early reduction of the C24-C25 double bond of lanosterol. Lophenol is an intermediate in this pathway leading to the synthesis of cholesterol.[7][8]
Experimental Protocols
The following sections outline generalized protocols for the extraction, purification, and characterization of lophenol from plant sources. These protocols are based on established methods for phytosterol analysis and may require optimization for specific plant matrices.
Extraction and Isolation of Lophenol
This protocol describes a general procedure for the extraction of lophenol from dried plant material.
Methodology:
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Sample Preparation: Air-dry or freeze-dry the plant material and grind it into a fine powder.
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Extraction:
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Macerate the powdered plant material in a suitable non-polar solvent (e.g., hexane or ethyl acetate) at room temperature for 24-48 hours with occasional stirring.
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Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude extract.
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Saponification:
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To hydrolyze sterol esters, reflux the crude extract with an excess of 1 M ethanolic potassium hydroxide (KOH) for 1-2 hours.
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After cooling, dilute the mixture with water and perform a liquid-liquid extraction with a non-polar solvent like diethyl ether or hexane to separate the unsaponifiable fraction (containing free sterols) from the saponifiable fraction.
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Purification by Column Chromatography:
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Concentrate the unsaponifiable fraction and subject it to column chromatography on silica gel.
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Elute the column with a gradient of non-polar to moderately polar solvents (e.g., hexane-ethyl acetate).
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Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing lophenol.
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Pool the lophenol-containing fractions and evaporate the solvent to obtain the purified compound.
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Characterization of Lophenol
The identity and purity of the isolated lophenol can be confirmed using various analytical techniques.
Protocol:
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Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
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Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 90:10 v/v).[9]
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Flow Rate: 1.0 mL/min.[9]
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Detection: UV detector at 210 nm or an Evaporative Light Scattering Detector (ELSD).
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Sample Preparation: Dissolve the purified lophenol in the mobile phase or a compatible solvent.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H-NMR and ¹³C-NMR spectroscopy are used to elucidate the detailed chemical structure of lophenol. The chemical shifts and coupling constants of the protons and carbons provide information about the connectivity and stereochemistry of the molecule.
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Mass Spectrometry (MS):
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Mass spectrometry is used to determine the molecular weight of lophenol and to obtain information about its fragmentation pattern, which can aid in structural confirmation.
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Conclusion
Lophenol is a significant sterol intermediate with a well-defined chemical structure and properties. Its central role in both plant and mammalian sterol biosynthesis makes it a molecule of interest for researchers in various fields, including plant biology, biochemistry, and drug development. The experimental protocols outlined in this guide provide a foundation for the extraction, purification, and characterization of lophenol, enabling further investigation into its biological functions and potential applications.
References
- 1. Lophenol - Wikipedia [en.wikipedia.org]
- 2. Lophenol | C28H48O | CID 160482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lophenol | inhibitor/agonist | CAS 481-25-4 | Buy Lophenol from Supplier InvivoChem [invivochem.com]
- 4. Showing Compound Lophenol (FDB012028) - FooDB [foodb.ca]
- 5. Steroid - Wikipedia [en.wikipedia.org]
- 6. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
